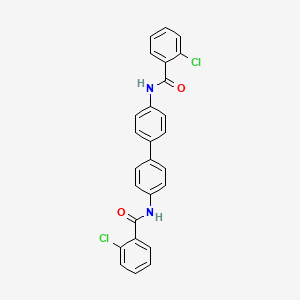

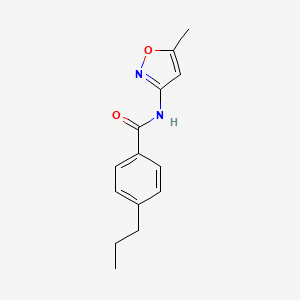

N,N'-4,4'-biphenyldiylbis(2-chlorobenzamide)

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to N,N'-4,4'-biphenyldiylbis(2-chlorobenzamide) often involves complex reactions that yield products with specific pharmacodynamic or chemical properties. For example, compounds have been synthesized from sulfanilic amide, demonstrating significant biological activities, characterized by 1H NMR, IR, and MS techniques (Zhang Xiao-yong, 2005). Such methodologies highlight the intricate steps involved in creating compounds with precise functionalities.

Molecular Structure Analysis

The molecular structure of compounds within this category is often elucidated using X-ray diffraction, IR, 1H-NMR, and 13C-NMR methods, providing detailed insights into their crystal and molecular structures. For instance, studies have detailed the specific conformations and structural attributes of related benzamide compounds, emphasizing the importance of molecular structure in determining their physical and chemical properties (N. Cabezas et al., 1988).

Chemical Reactions and Properties

Chemical reactions involving N,N'-4,4'-biphenyldiylbis(2-chlorobenzamide) derivatives can be complex, often requiring specific conditions for desired outcomes. Research has explored various reactions, such as the efficient synthesis of 3,4-dihydroisoquinolinones through [4+2]-annulation processes, highlighting the role of catalysis in facilitating these transformations and the potential for generating compounds with significant biological activities (B. Ramesh, M. Jeganmohan, 2021).

Physical Properties Analysis

The physical properties of N,N'-4,4'-biphenyldiylbis(2-chlorobenzamide) and its derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. Studies have detailed these properties through comprehensive spectroscopic and crystallographic analyses, enabling a better understanding of how these compounds interact with their environment and their potential use in different applications (Jun Zhang et al., 2020).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are essential for determining the practical applications of N,N'-4,4'-biphenyldiylbis(2-chlorobenzamide). Research into the hydrolysis reactions and other chemical transformations of related compounds provides insight into their potential uses and limitations (C. Hyland, C. O'Connor, 1973).

Aplicaciones Científicas De Investigación

Tyrosinase Inhibition and Pharmaceutical Development

N,N'-4,4'-biphenyldiylbis(2-chlorobenzamide) and related biphenyl-based compounds are significant in pharmaceutical research, particularly in the development of treatments for conditions like hypertension and inflammation. A study focusing on biphenyl ester derivatives demonstrated their effectiveness as tyrosinase inhibitors, suggesting potential applications in treating diseases or conditions associated with this enzyme. The research highlighted the synthesis of various compounds and their inhibitory effects, comparable to the standard inhibitor kojic acid, indicating their relevance in developing pharmaceuticals (Kwong et al., 2017).

Agricultural and Environmental Impacts

Compounds related to N,N'-4,4'-biphenyldiylbis(2-chlorobenzamide) also find applications in agriculture and environmental management. For example, N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide has been identified as a herbicidally active compound against annual and perennial grasses, offering potential utility in managing forage legumes, turf grasses, and cultivated crops. This indicates the compound's significance in agricultural research and its potential for developing new herbicide formulations (Viste et al., 1970).

Environmental Degradation and Safety

The environmental degradation products of related biphenyl compounds, such as 2-chlorobenzamide from the hydrolysis of certain insecticides, highlight the importance of understanding these compounds' environmental impacts. A study by Lu et al. (2004) developed a prediction model for the peak concentration of 2-chlorobenzamide in the environment, emphasizing the need for environmental safety assessments for these chemicals. Such research is crucial for evaluating the potential risks associated with the use of biphenyl derivatives in agriculture and their persistence in the environment (Lu et al., 2004).

Propiedades

IUPAC Name |

2-chloro-N-[4-[4-[(2-chlorobenzoyl)amino]phenyl]phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18Cl2N2O2/c27-23-7-3-1-5-21(23)25(31)29-19-13-9-17(10-14-19)18-11-15-20(16-12-18)30-26(32)22-6-2-4-8-24(22)28/h1-16H,(H,29,31)(H,30,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWRKRNXZVXSYJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-4,4'-biphenyldiylbis(2-chlorobenzamide) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4627172.png)

![2-({4-amino-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4627175.png)

![6-iodo-3-(3-methylphenyl)-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B4627186.png)

![2-({[(3-chlorophenyl)amino]carbonyl}amino)-N-cyclohexylbenzamide](/img/structure/B4627187.png)

![N-(5-chloro-2-pyridinyl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4627203.png)

![7-(2-chlorophenyl)-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B4627211.png)

![N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B4627228.png)

![2-cyano-N-(2,5-dichlorophenyl)-3-[5-(2,5-dichlorophenyl)-2-furyl]acrylamide](/img/structure/B4627261.png)

![3-ethyl 7-methyl 5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate](/img/structure/B4627267.png)